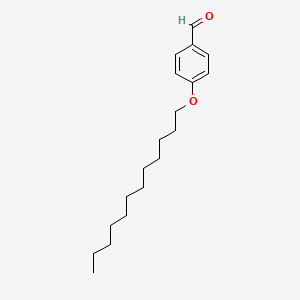

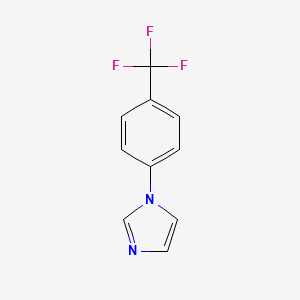

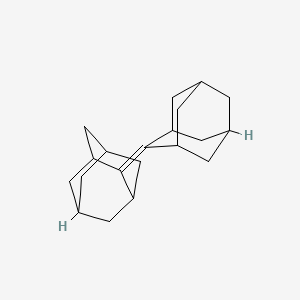

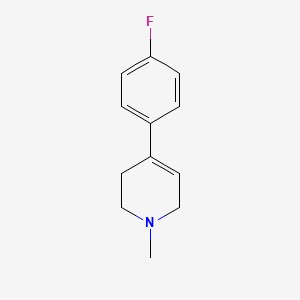

4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine

Overview

Description

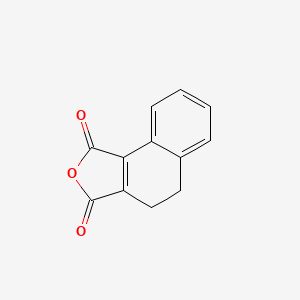

The compound "4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine" is a fluoro-substituted tetrahydropyridine that has been studied for its substrate properties in relation to monoamine oxidase B (MAO-B) catalysis. The electronic parameters of this compound and its analogues have been evaluated to understand their activity as MAO-B substrates, which is significant for understanding the allylic-alpha-carbon oxidation within the tetrahydropyridinyl system .

Synthesis Analysis

The synthesis of related fluoro-substituted tetrahydropyridines has been explored through various methods. For instance, the Biginelli reaction was employed under mild, solvent-free conditions to prepare methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which exhibits solvatomorphism . Additionally, regioselective synthesis techniques have been used to create tetrahydropyridine derivatives, such as 1-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine, using intermediates like (Z)-4-(trimethylsilyl)-3-butenyl 4-methylbenzenesulfonate .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the crystal structures of anhydrous and solvated forms of a similar compound were determined, revealing different crystallization patterns and hydrogen-bonding interactions that contribute to the crystal packing . The tetrahydropyridine ring in another related compound, ethyl 4-anilino-2,6-bis(4-fluorophenyl)-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate, adopts a distorted boat conformation, with intramolecular hydrogen bonding playing a role in its stability .

Chemical Reactions Analysis

Oxidative reactions involving tetrahydropyridines have been studied, such as the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine leading to various products, including 3-hydroxymethyl derivatives. The oxidative conversions of these products have been explored, with reactions like lactamization, aromatization, and oxodihydroxylation being observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted tetrahydropyridines have been characterized through various analytical techniques. Differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) experiments have been used to analyze the thermal properties of different forms of these compounds . The crystal structure and intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, have been identified as key factors influencing the molecular arrangement and stability of these compounds .

Scientific Research Applications

-

Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex

- Application Summary : The compound was synthesized and characterized for the first time, and its spectral and fluorescence properties were studied .

- Methods of Application : The compound was characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR, and mass spectra. Its aggregation behavior was investigated in different solvents and concentrations .

- Results : The compound did not show any aggregations. It gave the highest fluorescence quantum yield in CHCl3 and the lowest fluorescence quantum yield in DMSO .

-

- Application Summary : This compound is a colorless, water-soluble liquid derived from the aromatic hydrocarbon benzene. It exhibits unique molecular structure and properties, making it a versatile compound with widespread applications in various scientific and industrial endeavors .

- Methods of Application : The compound is used for synthesizing organic compounds and analyzing biological samples .

- Results : The compound’s impact stems from its ability to form hydrogen bonds with other molecules. These interactions can subsequently influence the structure and function of proteins and other molecules, ultimately leading to notable changes in the biochemical and physiological processes of cells .

-

Synthesis and Antibacterial Activity of Schiff Base Metal Complexes

- Application Summary : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized . These complexes were tested for their antibacterial activity .

- Methods of Application : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points .

- Results : The complexes exhibited higher antibacterial activity than the free Schiff base ligand against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) .

-

- Application Summary : Bis(4-fluorophenyl) sulfone is a compound used for synthesis . It has a molar mass of 254.25 g/mol .

- Methods of Application : This compound is used in the synthesis of other organic compounds .

- Results : The compound is a colorless, water-soluble liquid derived from the aromatic hydrocarbon benzene .

-

Antiviral Activity of Indole Derivatives

- Application Summary : Indole derivatives, including those with a fluorophenyl group, have been found to possess antiviral activity . These compounds have been reported as antiviral agents with inhibitory activity against various viruses .

- Methods of Application : The compounds were prepared and their antiviral activity was tested in vitro against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Results : Some compounds showed potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

-

- Application Summary : 4-Fluoropethidine is a drug that is a derivative of pethidine (meperidine), which combines pethidine’s opioid analgesic effects with increased monoamine reuptake inhibition .

- Methods of Application : This compound is used as a drug, acting primarily as an opioid analgesic .

- Results : It is around 50% less potent than pethidine as an opioid analgesic, but conversely is 50% more potent as a dopamine reuptake inhibitor .

Safety And Hazards

This would involve looking at the compound’s toxicity, its potential for causing irritation or sensitization, and any precautions that need to be taken when handling it.

Future Directions

This could involve a discussion of areas for future research, such as potential applications of the compound, ways in which its synthesis could be improved, or new reactions it could be used in.

properties

IUPAC Name |

4-(4-fluorophenyl)-1-methyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-6H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGWJEDFEJZMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219969 | |

| Record name | Pyridine, 4-(4-fluorophenyl)-1,2,3,6-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | |

CAS RN |

69675-10-1 | |

| Record name | 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069675101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(4-fluorophenyl)-1,2,3,6-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4'-FLUOROPHENYL)-N-METHYL-1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-FLUOROPHENYL)-1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T524SL5RR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.